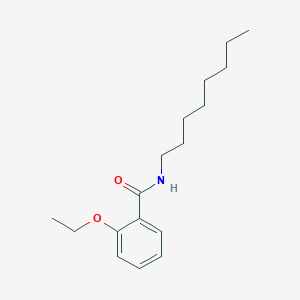

2-ethoxy-N-octylbenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H27NO2 |

|---|---|

Molecular Weight |

277.4 g/mol |

IUPAC Name |

2-ethoxy-N-octylbenzamide |

InChI |

InChI=1S/C17H27NO2/c1-3-5-6-7-8-11-14-18-17(19)15-12-9-10-13-16(15)20-4-2/h9-10,12-13H,3-8,11,14H2,1-2H3,(H,18,19) |

InChI Key |

WZABZQVDMHLTKA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCNC(=O)C1=CC=CC=C1OCC |

Canonical SMILES |

CCCCCCCCNC(=O)C1=CC=CC=C1OCC |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 2 Ethoxy N Octylbenzamide Analogues

Foundational Principles of Structure-Activity Relationship in Chemical Biology

The structure-activity relationship (SAR) is a foundational concept in chemical biology and medicinal chemistry that links the chemical structure of a molecule to its biological activity. wikipedia.orgdotmatics.com This principle, first articulated in the 1860s, posits that the biological effect of a compound is directly determined by its molecular structure. wikipedia.orgnumberanalytics.com By systematically analyzing the SAR of a series of related compounds, researchers can identify specific structural features, known as pharmacophores, that are responsible for the desired biological effect. dotmatics.comslideshare.net This knowledge is crucial for designing new molecules with enhanced potency, greater selectivity, and improved safety profiles. numberanalytics.com

SAR studies involve making minor modifications to the chemical structure of a lead compound and observing how these changes affect its pharmacological properties. slideshare.net These modifications can include altering the size and shape of the carbon skeleton, changing the stereochemistry, or introducing, removing, or repositioning various functional groups. slideshare.net The analysis of these relationships allows chemists to understand which parts of the molecule are critical for binding to a biological target and eliciting a response. dotmatics.com This iterative process of synthesis and biological testing guides the optimization of lead compounds into potential drug candidates. numberanalytics.com The insights gained from SAR are not only used to develop new therapeutics but also to characterize existing molecules and predict the potential biological effects of novel chemical entities based on their similarity to known compounds. dotmatics.comcollaborativedrug.com

Influence of the 2-Ethoxy Substituent on Molecular Recognition and Interactions

The 2-ethoxy group on the benzamide (B126) scaffold of 2-ethoxy-N-octylbenzamide plays a significant role in modulating the molecule's interaction with biological targets. Its placement at the ortho position influences the compound's electronic properties, conformational preferences, and potential for direct interaction with receptor sites. Ortho substituents on a benzamide ring can improve binding affinity through the formation of intramolecular hydrogen bonds (IMHBs) or by exerting specific electronic effects. acs.org

In various benzamide series, substitutions at the 2-position have been shown to be critical for activity. For instance, in a series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides, a 2-methoxy (a group electronically similar to ethoxy) analog resulted in a compound with submicromolar antagonist activity at the M1 muscarinic acetylcholine (B1216132) receptor. nih.gov Similarly, the discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective inhibitors of protein tyrosine phosphatase 1B (PTP1B) highlights the favorable contribution of the 2-ethoxy group to inhibitory potency. nih.gov The ethoxy group's oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions within a target's binding pocket. nih.gov Furthermore, its presence can lock the benzamide into a specific, biologically active conformation, a principle observed in conformationally locked benzamide-type derivatives designed as Cereblon (CRBN) binders. acs.org

Table 1: Effect of Ortho-Substituents on Benzamide Activity in Different Studies This table is interactive. You can sort and filter the data.

| Scaffold | Ortho-Substituent | Target | Observed Effect | Reference |

|---|---|---|---|---|

| N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide | 2-OMe | M1 mAChR | Submicromolar antagonist activity (IC50 = 820 nM). nih.gov | nih.gov |

| N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide | 2-Cl | M1 mAChR | Submicromolar antagonist activity (IC50 = 960 nM). nih.gov | nih.gov |

| Benzamide | 2-(oxazol-2-yl)phenol | HDACs | Selective inhibition against HDAC1 and class IIb HDACs. science.gov | science.gov |

| Benzamide (Cereblon Ligand) | 2-F | CRBN | Increased binding affinity compared to unsubstituted analog. acs.org | acs.org |

Impact of the N-Octyl Chain Length and Stereochemistry on Conformational Preferences and Binding

The N-octyl chain is a defining feature of this compound, imparting significant hydrophobicity to the molecule. The length and nature of such N-alkyl substituents are critical determinants of a benzamide's biological activity, primarily by influencing how the molecule binds to its target, often through interactions with hydrophobic pockets or membrane systems.

Research on related structures demonstrates the importance of this lipophilic tail. In one SAR study of benzamide FtsZ inhibitors, it was found that a hydrophobic group of medium size at the N-position dramatically boosted potency. researchgate.net However, the study also noted that a slightly longer N-nonyl group, while potent, was considered to have less "drug-like" properties, suggesting an optimal range for alkyl chain length. researchgate.net The N-octyl chain, being a substantial hydrophobic appendage, likely drives the molecule's partitioning into lipid environments. Studies on benzanilides functionalized with n-octyl groups have shown a strong correlation between the molecule's conformation and its ability to bind to and penetrate phospholipid monolayers, an interaction driven by amphiphilicity. researchgate.net

The flexibility of the octyl chain allows it to adopt various conformations, enabling it to fit optimally into hydrophobic channels or pockets within a protein target. The specific stereochemistry and conformational preferences dictated by the interplay between the N-octyl chain and the substituted benzamide core are crucial for establishing a stable and effective binding orientation. The synthesis of polymers containing N-octyl benzamide units further underscores the utility of this moiety in designing materials with specific structural and phase-separation properties, which is conceptually related to its role in molecular organization upon binding. science.gov

Table 2: Influence of N-Alkyl Chain on Benzamide Analogue Activity This table is interactive. You can sort and filter the data.

| Benzamide Scaffold | N-Substituent | Target/System | Key Finding | Reference |

|---|---|---|---|---|

| 3-methoxybenzamide | N-nonyl | FtsZ | Increased potency by up to 8000-fold compared to smaller substituents. researchgate.net | researchgate.net |

| Benzanilide | N-octyl | Phospholipid Monolayers | Conformation and membrane binding are strongly linked and driven by amphiphilicity. researchgate.net | researchgate.net |

| Tris-benzamide | Isobutyl groups | Estrogen Receptor | Substituents on the benzamide units account for a significant amount of protein binding. acs.org | acs.org |

Positional Isomerism and Electronic Effects on Chemical Activity

Positional isomerism, which concerns the placement of substituents on the aromatic ring, has a profound impact on the chemical and biological properties of benzamide derivatives. Moving the 2-ethoxy group of this compound to the meta (3-position) or para (4-position) would create isomers with distinctly different electronic and steric profiles, leading to altered biological activity.

The position of a substituent governs its electronic influence on the benzamide system through inductive and mesomeric (resonance) effects. An ethoxy group at the ortho or para position can donate electron density to the ring and the carbonyl group via resonance, whereas at the meta position, its influence is primarily inductive. These electronic shifts can alter the acidity of the amide N-H group and the charge distribution across the molecule, affecting its ability to form hydrogen bonds and engage in electrostatic interactions with a biological target. mdpi.comresearchgate.net

Studies on the positional isomers of N-(benzo[d]thiazol-2-yl)-nitrobenzamide demonstrated that the location of the nitro group (ortho, meta, or para) resulted in different crystal structures and molecular geometries. mdpi.com The ortho-isomer, for example, exhibited significant geometric distortion due to steric hindrance, a factor that would also be relevant for a 2-ethoxy group. mdpi.com Similarly, research on isoamphipathic molecules has shown that positional isomerism is a critical factor in regulating the balance between antibacterial activity and toxicity. rsc.org The electronic nature of substituents also plays a key role; for instance, the presence of an electron-withdrawing fluorine group on the benzamide scaffold was found to be favorable for the selectivity of certain HDAC inhibitors. a-z.lu

Table 3: Impact of Substituent Position on Benzamide Properties This table is interactive. You can sort and filter the data.

| Compound Series | Isomer/Substituent Position | Property Studied | Finding | Reference |

|---|---|---|---|---|

| N-(benzo[d]thiazol-2-yl)-nitrobenzamide | ortho-NO2 | Crystal Structure | Intrinsic steric hindrance caused distorted geometry. mdpi.com | mdpi.com |

| N-(benzo[d]thiazol-2-yl)-nitrobenzamide | meta-NO2 | Crystal Structure | The molecule was more planar due to intermolecular hydrogen bonding. mdpi.com | mdpi.com |

| N-(3-Aminophenyl)benzamide Derivatives | meta electron-donating groups | Mass Spec Fragmentation | Showed a characteristic rearrangement during dissociation not seen with electron-withdrawing groups. researchgate.net | researchgate.net |

Comparative Analysis of SAR within Diverse Benzamide Scaffolds

The benzamide moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. A comparative analysis of SAR across different benzamide-based inhibitors reveals common principles and highlights how the core structure can be adapted to achieve selectivity for diverse biological targets.

While this compound represents one specific substitution pattern, other benzamide series targeting different enzymes or receptors illustrate the scaffold's versatility. For example, SAR studies on benzamide-based histone deacetylase (HDAC) inhibitors show that achieving selectivity often depends on optimizing the steric bulk and polarity of substituents on the benzamide ring. a-z.lu In contrast, for benzamide inhibitors of the bacterial cell division protein FtsZ, a key determinant of potency was the introduction of a medium-sized hydrophobic group at the N-position, similar to the N-octyl chain. researchgate.net

In the development of inhibitors for SARS-CoV papain-like protease (PLpro), SAR studies of (R)-5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl) benzamide led to a deeper understanding of the binding modes within the S3 and S4 pockets of the enzyme. researchgate.net For muscarinic acetylcholine receptor (M1) antagonists, SAR exploration of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides revealed a shallow SAR, yet specific substitutions on the benzamide ring could fine-tune potency and selectivity against other muscarinic receptor subtypes. nih.gov The design of benzodioxane-benzamides as FtsZ inhibitors showed that functionalization of the linker between the two aromatic moieties was critical for antimicrobial activity. nih.gov

This comparative view demonstrates that while general principles apply—such as the importance of hydrophobic and hydrogen-bonding interactions—the specific requirements for substitution on the benzamide scaffold are highly target-dependent. The 2-ethoxy group and N-octyl chain of this compound provide a specific combination of steric, electronic, and hydrophobic features that are likely optimized for a particular biological target.

Table 4: Comparative SAR Findings Across Different Benzamide Scaffolds This table is interactive. You can sort and filter the data.

| Benzamide Scaffold | Target | Key SAR Finding | Reference |

|---|---|---|---|

| Benzamide-derived | HDAC3 | Lower steric bulk and nonpolar features on the scaffold enhance selectivity. a-z.lu | a-z.lu |

| 3-methoxybenzamide | FtsZ | A medium-sized hydrophobic group at the N-position boosts potency significantly. researchgate.net | researchgate.net |

| N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide | M1 mAChR | Substitutions at the 2-position of the benzamide ring are critical for potency. nih.gov | nih.gov |

| (R)-5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl) benzamide | SARS-CoV PLpro | SAR studies provided a deeper understanding of inhibitor binding modes. researchgate.net | researchgate.net |

| Benzodioxane–benzamide | FtsZ | Functionalization of the linker between the two main moieties affects antimicrobial activity. nih.gov | nih.gov |

Mechanistic Investigations of 2 Ethoxy N Octylbenzamide Molecular Interactions

Elucidation of Molecular Binding Modes through Biochemical Assays

Biochemical assays have been instrumental in understanding how 2-ethoxy-N-octylbenzamide and related benzamide (B126) derivatives interact with their biological targets. These assays reveal the specific binding modes and affinities that govern the compounds' biological activities.

Research into a series of substituted benzamide capped peptides has demonstrated that modifications to the n-alkyl substituent, such as the octyl group in this compound, play a crucial role in binding with hydrophobic pockets of target proteins. nih.gov For instance, studies on peptide-small molecule hybrids targeting the polo-box domain (PBD) of Polo-like kinase 1 (PLK1) have shown that n-alkylbenzamide derivatives can effectively occupy a hydrophobic slot within the PBD's structure. nih.gov

The affinity of these compounds is often quantified using techniques like fluorescence polarization (FP) assays, which measure the displacement of a fluorescently labeled probe from the protein's binding site. The half-maximal inhibitory concentration (IC50) values obtained from these assays provide a quantitative measure of binding affinity. For example, extending an alkoxy group on a benzamide cap from a methoxy (B1213986) to an ethoxy and then a propoxy group resulted in a progressive increase in binding activity to the PLK1 PBD. nih.gov The n-octyl derivative was found to have equipotent activity to the n-nonylbenzamide derivative, highlighting the significance of the alkyl chain length in optimizing binding interactions. nih.gov

Molecular dynamics simulations and biochemical assays on other inhibitor types, such as those targeting KRAS(G12C), have further underscored the importance of specific molecular interactions for high-affinity binding. chemrxiv.org These studies, while not directly on this compound, provide a framework for how subtle changes in inhibitor structure can significantly impact binding modes and efficacy. chemrxiv.org

Table 1: Binding Affinities of Benzamide Derivatives

| Compound | Target | Assay Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| Methoxy derivative (11) | PLK1 PBD | FP Assay | 21.9 | nih.gov |

| Ethoxy derivative (12) | PLK1 PBD | FP Assay | 7.7 | nih.gov |

| Propoxy derivative (13) | PLK1 PBD | FP Assay | 2.1 | nih.gov |

| n-Octylbenzamide derivative (25) | PLK1 PBD | FP Assay | Equipotent to n-nonyl derivative | nih.gov |

Kinetic Characterization of Enzyme-Inhibitor Interactions

The kinetic characterization of how benzamide derivatives inhibit enzymes provides a deeper understanding of their mechanism of action. Michaelis-Menten kinetics is a fundamental model used to describe the rate of enzymatic reactions and how inhibitors affect this rate. libretexts.org The model explains how enzymes bind to substrates to form an enzyme-substrate complex, which then results in the product and the free enzyme. libretexts.org

In the context of this compound, while specific kinetic data is not available in the provided search results, the principles of enzyme kinetics are broadly applicable. Kinetic studies on related systems, such as the two-component flavin-dependent monooxygenase system, have utilized steady-state and rapid reaction kinetics to investigate enzyme-enzyme and enzyme-substrate interactions. nih.gov For instance, the affinity of the flavin reductase FRED for its FAD cofactor was found to be higher for the oxidized form than the reduced form, which is consistent with its function. nih.gov Conversely, the monooxygenase IBAH binds more tightly to the reduced FAD, aligning with its role in the hydroxylation reaction. nih.gov

Such kinetic analyses, often involving the determination of key parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax), are crucial for elucidating the inhibitory mechanism of compounds like this compound.

Modulation of Protein Assembly Pathways

A significant area of research for benzamide derivatives is their ability to modulate protein assembly pathways. science.govscience.gov This is particularly relevant in the context of diseases characterized by aberrant protein aggregation or assembly, such as viral infections and neurodegenerative disorders. science.govscientificarchives.combiorxiv.org

Benzamide derivatives have been identified as modulators of hepatitis B virus (HBV) capsid assembly. science.gov Mechanistic studies revealed that these compounds promote the formation of empty capsids by interacting specifically with the HBV core protein. science.gov This interaction occurs at the heteroaryldihydropyrimidine (HAP) binding pocket, which is located at the interface between core protein dimers, thereby interfering with the normal assembly of nucleocapsids. science.gov

Similarly, other small molecules have been shown to modulate protein assembly in the context of neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS). scientificarchives.combiorxiv.org These compounds were initially discovered as modulators of HIV capsid assembly and were later found to be active in models of ALS. scientificarchives.combiorxiv.org The mechanism of these "protein assembly modulators" often involves targeting dynamic multi-protein complexes. biorxiv.org For instance, in ALS, a novel drug-like small molecule series was found to target protein disulfide isomerase (PDI) within a transient, energy-dependent multi-protein complex. scientificarchives.combiorxiv.org

Studies on Hydrogen Bonding Networks within Benzamide Derivatives

Hydrogen bonding networks are crucial for determining the three-dimensional structure and stability of protein-ligand complexes and for mediating allosteric regulation. uni-bayreuth.de The benzamide functional group itself, with its N-H donor and carbonyl O acceptor, is capable of forming hydrogen bonds that can link molecules into specific arrangements. science.gov

Studies on the crystal structures of various benzamide derivatives have revealed how different substituents influence the hydrogen bonding patterns. science.gov For example, in a series of 3,4,5-trimethoxybenzamide (B1204051) derivatives, the benzamide N-H and O atoms consistently form C(4) chains. science.gov The presence of additional functional groups, such as a terminal hydroxyl group, can introduce further hydrogen bonding, leading to more complex structures like ribbons composed of R2(2)(17) rings. science.gov

Computational Chemistry and Theoretical Characterization of 2 Ethoxy N Octylbenzamide

Application of Quantum Chemical Methods for Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. wikipedia.org These approaches solve the Schrödinger equation (or a simplified form) to determine the electron distribution and energy levels, which in turn dictate the molecule's reactivity and physical characteristics. wikipedia.org For a molecule like 2-ethoxy-N-octylbenzamide, with its combination of an aromatic ring, an amide linkage, and flexible alkyl and ethoxy groups, these methods can elucidate the interplay of electronic effects such as resonance and induction.

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density, rather than the more complex many-electron wave function. wikipedia.orgmdpi.com This approach offers a favorable balance between computational cost and accuracy, making it suitable for medium to large-sized molecules.

DFT calculations for this compound can be employed to determine a variety of electronic and structural properties. Key applications include:

Geometry Optimization: Finding the most stable three-dimensional arrangement of atoms (the ground state geometry).

Electronic Properties: Calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability.

Reactivity Descriptors: Using conceptual DFT, one can calculate descriptors such as electronegativity, hardness, softness, and Fukui functions. These values help predict which sites on the molecule are most susceptible to electrophilic or nucleophilic attack. mdpi.com

Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges, revealing the polarization of bonds within the molecule, such as the C=O and N-H bonds of the amide group. nih.gov

Studies on related benzamide (B126) and aniline (B41778) derivatives demonstrate that DFT methods, such as B3LYP and M06-2X, are effective in investigating molecular structure, stability, and reactivity. nih.gov For this compound, such calculations would illuminate how the electron-donating ethoxy group on the benzene (B151609) ring influences the electron density across the amide functionality and the molecule as a whole.

| DFT-Derived Property | Significance for this compound |

| HOMO-LUMO Gap | Indicates electronic excitability and chemical stability. |

| Molecular Electrostatic Potential (MEP) | Maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for non-covalent interactions. |

| Atomic Charges (NBO) | Quantifies the electron distribution and polarization of the amide, ethoxy, and aromatic groups. |

| Bond Orders | Reveals the strength and nature (single, double, partial double) of the chemical bonds. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using experimental data or empirical parameters. mdpi.com While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3), and Coupled Cluster (CC) can provide highly accurate results, especially for electron correlation effects. nih.govcecam.org

For this compound, ab initio calculations are valuable for:

High-Accuracy Energy Calculations: Determining precise conformational energies, enabling a reliable ranking of the stability of different spatial arrangements (conformers). nih.gov

Vibrational Frequencies: Predicting infrared (IR) and Raman spectra. Comparing these theoretical spectra with experimental data can help confirm the molecular structure and identify characteristic vibrational modes of the ethoxy, octyl, and benzamide groups. nih.gov

Excited States: Investigating electronic transitions, which is crucial for understanding the molecule's response to UV-visible light.

Research on analogous molecules like nicotinamide (B372718) has shown that ab initio methods can accurately predict geometries and vibrational spectra for different conformers, highlighting their utility for structurally similar amide-containing compounds. nih.gov

Density Functional Theory (DFT) Calculations

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular behavior. scifiniti.com A key application within this field is molecular docking, a method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. biotechrep.irresearchgate.net

For this compound, molecular docking simulations could be used to explore its potential as a biologically active agent by screening it against various protein targets. The process typically involves:

Preparation of Receptor and Ligand: Obtaining or modeling the 3D structures of the target protein and this compound.

Sampling: Placing the ligand in various positions and orientations within the binding site of the receptor.

Scoring: Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. The pose with the best score represents the most likely binding mode. nih.gov

Docking studies could reveal potential hydrogen bonds between the amide N-H or C=O of this compound and amino acid residues in a receptor's active site. The octyl chain could engage in hydrophobic interactions, while the ethoxy-substituted benzene ring might participate in π-π stacking or other non-covalent interactions. mdpi.com Such simulations are instrumental in rational drug design for identifying potential lead compounds. scifiniti.comresearchgate.net

| Interaction Type | Potential Site on this compound |

| Hydrogen Bond Donor | Amide N-H |

| Hydrogen Bond Acceptor | Amide C=O, Ethoxy Oxygen |

| Hydrophobic Interactions | n-Octyl chain |

| π-π Stacking / Cation-π | Benzene ring |

Conformational Landscape Analysis and Molecular Dynamics Simulations

The flexibility of the N-octyl and 2-ethoxy groups means that this compound can exist in numerous spatial arrangements, or conformations. Conformational analysis aims to identify the stable, low-energy conformers and the energy barriers between them. iupac.org

Molecular Dynamics (MD) simulations provide a powerful tool for exploring this conformational landscape. MD simulates the movement of atoms and molecules over time by solving Newton's equations of motion. nih.govrsc.org An MD simulation of this compound, either in a vacuum or in a simulated solvent, can provide detailed insights into:

Conformational Preferences: Identifying the most populated conformations of the octyl and ethoxy chains and the rotational barrier around the amide bond.

Molecular Flexibility: Quantifying the motion in different parts of the molecule, such as the writhing of the alkyl chain or the rotation of the phenyl ring.

Solvent Effects: Understanding how interactions with solvent molecules (e.g., water) influence the molecule's shape and dynamics.

Binding Stability: When applied to a ligand-receptor complex from a docking study, MD simulations can assess the stability of the binding pose over time (e.g., nanoseconds to microseconds). biotechrep.irmdpi.com

Studies on other flexible molecules, such as flavonoid glycosides, have demonstrated the power of combining conformational searches with MD simulations to understand how different functional groups govern conformational behavior. nih.gov

Prediction of Spectroscopic Signatures and Intermolecular Interactions

Computational methods are invaluable for predicting and interpreting spectroscopic data. wikipedia.org As mentioned, quantum chemical calculations (DFT and ab initio) can predict vibrational frequencies, which correspond to peaks in IR and Raman spectra. eie.gr This allows for the assignment of specific spectral bands to the vibrations of particular functional groups, such as the C=O stretch of the amide, the C-O stretch of the ethoxy group, or the C-H bends of the octyl chain.

Furthermore, computational analysis can characterize the subtle intermolecular interactions that govern the condensed-phase properties of this compound. These non-covalent interactions are critical for understanding crystal packing, solubility, and self-assembly.

Key computational techniques for this analysis include:

Atoms in Molecules (AIM): This theory analyzes the electron density topology to identify and characterize chemical bonds and non-covalent interactions, such as hydrogen bonds. nih.gov

Natural Bond Orbital (NBO): NBO analysis can quantify the strength of intermolecular interactions, like hydrogen bonds, through the study of orbital overlaps between molecules. nih.gov

Non-Covalent Interaction (NCI) Plots: This visualization method highlights regions of space involved in weak interactions, color-coding them to distinguish between attractive (e.g., hydrogen bonding) and repulsive (e.g., steric clash) forces. unt.edu

For this compound, these methods would be crucial for analyzing the hydrogen bonding network formed by the amide groups in a solid state or in solution, as well as weaker van der Waals interactions involving the long alkyl chain. semanticscholar.org

Computational Insights into Polymerization Mechanisms and Thermodynamics

Computational chemistry provides essential insights into the synthesis of polymers derived from monomers like this compound. A detailed computational study on the chain-growth polycondensation for synthesizing poly(N-octyl benzamide) has demonstrated the power of these methods. researchgate.net

Theoretical investigations in this area can address several key aspects of the polymerization process:

Reaction Mechanisms: DFT calculations can map the entire reaction energy profile for the polymerization, identifying transition states and intermediates. This helps to elucidate the step-by-step mechanism of chain initiation, propagation, and termination.

Monomer Reactivity: Computational models can explain how substituents on the monomer affect its reactivity. For example, they can clarify whether reactivity is driven by the electrophilicity of the carbonyl carbon or the stability of the leaving group, a point of contention that has been addressed by computational studies. researchgate.net

Role of Initiators and Bases: Simulations can model the interaction between the monomer, the initiator, and the base used in the polymerization. This can reveal how the structure of the initiator and the strength of the base influence the control over the polymerization process and help prevent side reactions like self-initiation. researchgate.net

Thermodynamics: Quantum chemical methods can calculate the thermodynamic parameters of the polymerization reaction, such as the change in enthalpy (ΔH) and Gibbs free energy (ΔG), to predict the feasibility and spontaneity of the process. vub.be

These computational studies are not merely theoretical exercises; they provide actionable guidance for experimental chemists to optimize reaction conditions, select appropriate initiators, and design monomers to produce well-defined polymers with desired molecular weights and low polydispersity. researchgate.netrsc.org

Applications of 2 Ethoxy N Octylbenzamide and Its Derivatives in Advanced Materials and Chemical Biology

Self-Assembly and Supramolecular Architectures

The capacity of molecules to spontaneously organize into well-defined, non-covalently linked structures is the foundation of supramolecular chemistry. rug.nlcsic.es N-alkylbenzamides, due to their directional hydrogen-bonding capabilities and potential for π-π stacking, are excellent candidates for building blocks in self-assembly. acs.org The specific structure of 2-ethoxy-N-octylbenzamide, with its flexible octyl chain and ethoxy group, influences its packing and aggregation behavior.

Research into glycoamphiphiles, which share structural similarities, demonstrates that N-(β-d-glycosyl)-2-alkylbenzamides can self-assemble in water to form diverse morphologies. nih.gov This capacity for forming dynamic supramolecular structures highlights the role of the alkylated benzamide (B126) core in directing aggregation. nih.gov More directly, studies on copolymers incorporating poly(N-octyl benzamide) (PBA) reveal a strong tendency to form ordered nanostructures. researchgate.netnih.gov For instance, miktoarm star copolymers of PBA and poly(ε-caprolactone) (PCL) have been shown to assemble into uniform nanofibers with an average diameter of approximately 20 nm. researchgate.netnih.gov This self-assembly is driven by the phase separation of the distinct polymer arms and the inherent properties of the PBA block to form ordered domains. nih.gov The formation of such intricate architectures, like Archimedean spirals and concentric toroids from other complex molecules, underscores the potential for precisely controlling molecular design to achieve complex supramolecular structures. nih.gov

Integration into Polymeric Systems for Tailored Material Properties

The incorporation of specific monomeric units like this compound into polymer chains is a key strategy for developing advanced materials with customized physicochemical properties. mdpi.com The benzamide moiety can impart rigidity, thermal stability, and specific intermolecular interactions to the resulting polymer. Chain-growth condensation polymerization (CGCP) has emerged as a powerful technique for synthesizing well-defined aromatic polyamides, such as poly(N-octyl benzamide), with controlled molecular weights and low polydispersity. researchgate.net

The synthesis of copolymers allows for the combination of distinct properties from different polymer blocks into a single material. A notable example is the creation of miktoarm (μ) star copolymers containing both poly(N-octyl benzamide) (PBA) and poly(ε-caprolactone) (PCL) arms. researchgate.netnih.gov These materials are synthesized using a combination of chain-growth condensation polymerization, styrenics-assisted atom transfer radical coupling, and ring-opening polymerization. nih.gov

The resulting μ-(PBA)₂(PCL)ₘ star copolymers exhibit properties distinct from their individual homopolymers. researchgate.net Thermal analysis shows a significant influence of the star architecture on the polymer chains' mobility and crystallinity. researchgate.net This approach of creating block copolymers is a versatile strategy for developing novel materials for biomedical applications and self-healing systems. researchgate.netrsc.org Furthermore, copolymers of other functional monomers, such as 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA) with ethoxytriethylene glycol methacrylate, have been synthesized for specific applications like gene transfer, demonstrating the broad utility of copolymerization. nih.gov

| Property | Value/Observation | Reference |

|---|---|---|

| Copolymer Structure | μ-(PBA)₂(PCL)₄ (miktoarm star copolymer) | researchgate.netnih.gov |

| Synthesis Method | Combination of CGCP, SA ATRC, and ROP | nih.gov |

| Number-Average Molecular Weight (Mₙ) | ~12,620 - 13,400 g/mol | researchgate.netnih.gov |

| Polydispersity Index (Đ) | 1.17 - 1.22 | researchgate.netnih.gov |

| Glass Transition Temp (Tg) of PBA block | 26.3 °C (Increased in copolymer) | researchgate.net |

| Melting Temp (Tm) of PCL block | 44.8 °C (Significantly altered) | researchgate.net |

The ability of polymers to form ordered structures, particularly in thin films, is critical for applications in electronics, optics, and nanotechnology. nih.govfraunhofer.de The growth of thin films is a process that begins with nucleation on a substrate, which dictates the final microstructure of the film. fraunhofer.decolostate.edu

Polymers containing N-octyl benzamide units have demonstrated a remarkable ability to form highly ordered structures. Drop-casting thin films of μ-(PBA)(PCL) star copolymers onto a silicon wafer results in the formation of uniform and well-defined nanofibers. researchgate.net Analysis of these films using grazing-incidence X-ray diffraction (GI XRD) and grazing-incidence small-to-wide angle X-ray scattering (GI SWAXS) revealed clear diffraction peaks, indicating a high degree of order. researchgate.net The data suggested a periodic size of approximately 16.1 nm, corresponding to the diameter of the nanofibril morphology. researchgate.net This controlled formation of nanostructures in thin films is essential for the bottom-up fabrication of advanced materials and devices. mpg.de

Copolymers and Blends with Other Polymer Matrices

Development as Chemical Probes for Investigating Biological Pathways

Chemical probes are small molecules used to study and manipulate biological systems, providing crucial insights into protein function and disease pathways. nih.govnih.gov The benzamide scaffold is a privileged structure in drug discovery and has been successfully adapted for the development of chemical probes. mdpi.complos.org These tools are vital for validating new therapeutic targets and understanding complex biological processes. nih.govmdpi.com

While this compound itself has not been prominently featured as a chemical probe, numerous other benzamide derivatives have been designed for high-potency and selective biological investigation. mdpi.com

HDAC Imaging: Fluorinated benzamide derivatives have been developed as highly potent and specific radiotracers for imaging histone deacetylases (HDACs) 1 and 2 in the brain, which are important targets in neuroscience and oncology. mdpi.com

Melanoma Targeting: Benzamide structures show a high affinity for melanin, making them promising agents for the early detection of malignant melanoma. plos.org 68Ga-labeled fluorinated benzamide derivatives have been synthesized and successfully used for positron emission tomography (PET) imaging of melanoma xenografts. plos.org

Lipid Droplet Probes: N,O-benzamide borondifluoride-based fluorescent probes have been rationally designed to target lipid droplets, enabling the identification of conditions like fatty liver through fluorescence imaging. researchgate.net

Antitumor Agents: Novel benzamide derivatives incorporating pyridine-acylhydrazone moieties have been synthesized and evaluated as potential treatments for multiple myeloma. bohrium.com These compounds were found to induce apoptosis and arrest the cell cycle in cancer cells. bohrium.com

The development of these varied probes demonstrates the versatility of the benzamide core in creating tools for chemical biology. rsc.org The specific substituents on the benzamide ring and the amide nitrogen are critical for tuning the probe's selectivity, potency, and pharmacokinetic properties. mdpi.complos.org

| Probe Type | Biological Target/Application | Key Structural Feature | Reference |

|---|---|---|---|

| Fluorinated Radiotracer | Histone Deacetylases (HDACs) 1 & 2 | Ortho-aminoanilide scaffold | mdpi.com |

| 68Ga-labeled PET Probe | Melanoma (Melanin) | Picolinamide derivative structure | plos.org |

| Fluorescent Probe | Lipid Droplets | N,O-benzamide Borondifluoride | researchgate.net |

| Antitumor Agent | Multiple Myeloma Cells | Pyridine-acylhydrazone moiety | bohrium.com |

Role as Reagents or Intermediates in Complex Organic Transformations

In addition to their direct applications, molecules like this compound can serve as crucial reagents or intermediates in the synthesis of more complex chemical structures. nptel.ac.in The functional groups of the benzamide—the amide, the aromatic ring, and its substituents—can be manipulated through various organic reactions.

The N-alkylbenzamide framework is a substrate in modern C-H functionalization reactions. For example, a dual nickel/photoredox catalyzed α-arylation of N-alkylbenzamides has been mechanistically studied, demonstrating a method to form new carbon-carbon bonds at the position adjacent to the amide nitrogen. rsc.org Such transformations are powerful tools for building molecular complexity from relatively simple starting materials. rsc.org

Furthermore, related benzamide structures are used as versatile intermediates. For instance, 4-Nitro-N-(tert-octyl)benzamide can be used to synthesize other complex organic molecules through transformations of its nitro group, such as reduction to an amine. evitachem.com The synthesis of diazo compounds, which are highly versatile synthons in organic chemistry, can also start from benzamide-related precursors. orgsyn.org These diazo compounds can then participate in a wide array of reactions, including carbene insertion and annulation, to create heterocyclic structures. orgsyn.org This role as a modifiable scaffold makes the N-alkylbenzamide structure a valuable component in the synthetic chemist's toolbox.

Q & A

Q. What are the critical parameters for optimizing the synthesis of 2-ethoxy-N-octylbenzamide?

The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection (e.g., dichloromethane or DMF), and catalysts (e.g., coupling agents). Refluxing under inert atmospheres and purification via column chromatography are standard practices. Yield optimization often depends on reaction time (12–24 hours) and stoichiometric ratios of intermediates .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity by resolving ethoxy and octyl substituents. Mass Spectrometry (MS) validates molecular weight, while Fourier-Transform Infrared (FTIR) identifies functional groups like amide bonds (C=O stretch at ~1650 cm⁻¹). High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Limited toxicity data necessitate stringent precautions:

- Use fume hoods and PPE (gloves, lab coats).

- Avoid skin/eye contact (refer to S24/25 safety codes).

- Store in airtight containers away from light/moisture. Toxicity profiles remain uncharacterized, emphasizing the need for acute exposure monitoring .

Q. How does the solubility profile of this compound influence formulation for biological assays?

The compound exhibits low aqueous solubility but dissolves in polar aprotic solvents (e.g., DMSO, acetone). For in vitro studies, prepare stock solutions in DMSO (≤1% v/v) to avoid cellular toxicity. Micellar encapsulation or co-solvent systems (e.g., PEG-400) enhance bioavailability .

Advanced Research Questions

Q. What mechanistic hypotheses exist for this compound’s modulation of disease-related signaling pathways?

Structural analogs (e.g., nitro/ethoxy-substituted benzamides) inhibit kinases or GPCRs by competing with ATP-binding domains. Molecular docking studies suggest hydrophobic interactions between the octyl chain and enzyme pockets. Target validation requires kinase profiling assays (e.g., ELISA-based phosphorylation screens) .

Q. How can researchers resolve contradictions in bioactivity data across studies?

Discrepancies may arise from impurities (>95% purity threshold) or assay conditions (e.g., serum interference). Mitigation strategies:

- Validate purity via orthogonal methods (HPLC, elemental analysis).

- Standardize cell lines and incubation times.

- Use positive controls (e.g., known kinase inhibitors) .

Q. What computational approaches predict this compound’s metabolic stability?

Density Functional Theory (DFT) calculates electron distribution for reactive sites (e.g., ethoxy group oxidation). Molecular Dynamics (MD) simulations model cytochrome P450 interactions. In silico tools like SwissADME predict metabolic pathways (e.g., hydroxylation at the octyl chain) .

Q. What experimental designs assess synergistic effects of this compound with other therapeutics?

Use combination index (CI) models:

- Dose-response matrices (e.g., this compound + cisplatin).

- Synergy quantified via Chou-Talalay plots (CI <1 indicates synergy). Mechanistic synergy is validated through pathway-specific knockouts (CRISPR/Cas9) .

Q. How do environmental factors influence the compound’s degradation in ecological studies?

Hydrolysis of the amide bond occurs at extreme pH (t1/2 = 48 hours at pH 2 or 12). Photodegradation under UV light produces ethoxybenzene derivatives. Monitor degradation via LC-MS and assess ecotoxicity using Daphnia magna assays .

Q. What crystallographic techniques resolve this compound’s supramolecular interactions?

Single-crystal X-ray diffraction identifies hydrogen-bonding networks (amide N–H⋯O interactions). Powder XRD assesses polymorphism, critical for patenting. Crystallization conditions: slow evaporation from ethanol/water mixtures at 4°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.